molecular formula C18H16O2 B5728534 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone

4-(3-phenyl-1-benzofuran-2-yl)-2-butanone

Cat. No. B5728534
M. Wt: 264.3 g/mol
InChI Key: FKLJGRSLWDZFSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-phenyl-1-benzofuran-2-yl)-2-butanone, also known as PBF-2, is a chemical compound that has been studied for its potential use in scientific research. This compound is a derivative of benzofuran, which is a heterocyclic organic compound that contains a fused benzene and furan ring system. PBF-2 has been shown to have effects on the central nervous system and may have potential applications in the fields of neuroscience and pharmacology.

Mechanism of Action

The mechanism of action of 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone is not fully understood, but it is thought to involve the modulation of the sigma-2 receptor. This receptor has been shown to be involved in the regulation of calcium signaling, which is important for various cellular processes, including neurotransmission and cell death. 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone may also have effects on other cellular pathways, such as the regulation of protein synthesis and the modulation of ion channels.
Biochemical and Physiological Effects:
4-(3-phenyl-1-benzofuran-2-yl)-2-butanone has been shown to have effects on the central nervous system, including the ability to modulate neurotransmitter release and to induce apoptosis in certain cell types. In addition, 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone has been shown to have antiproliferative effects on cancer cells in vitro. These effects may be related to the compound's ability to bind to the sigma-2 receptor.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone in lab experiments is that it is a relatively small and simple molecule, which makes it easy to synthesize and manipulate. In addition, 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone has been shown to have high binding affinity for the sigma-2 receptor, which makes it a useful tool for studying this protein. However, one limitation of using 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone is that its effects on cellular pathways and physiological processes are not fully understood, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone. One area of interest is the development of more potent and selective sigma-2 receptor ligands based on the structure of 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone. These ligands could be used to further study the function of the sigma-2 receptor and its role in various physiological processes. Another area of interest is the investigation of 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone's potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Finally, further research is needed to fully understand the mechanism of action of 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone and its effects on cellular pathways and physiological processes.

Synthesis Methods

The synthesis of 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone involves the reaction of 3-phenyl-2-propen-1-one with 2-butanone in the presence of a base catalyst. The reaction yields 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone as a yellow solid with a melting point of 131-133 °C.

Scientific Research Applications

4-(3-phenyl-1-benzofuran-2-yl)-2-butanone has been studied for its potential use as a tool in neuroscience research. Specifically, it has been shown to bind to the sigma-2 receptor, which is a protein that is involved in various physiological processes, including cell proliferation, apoptosis, and neurotransmission. 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone has been used as a ligand in radioligand binding assays to study the sigma-2 receptor in vitro.

properties

IUPAC Name

4-(3-phenyl-1-benzofuran-2-yl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O2/c1-13(19)11-12-17-18(14-7-3-2-4-8-14)15-9-5-6-10-16(15)20-17/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLJGRSLWDZFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=C(C2=CC=CC=C2O1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Phenyl-1-benzofuran-2-yl)butan-2-one

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